Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with significant relevance in synthetic organic chemistry. It is classified as a heterocyclic compound due to its spiro structure, which contains both nitrogen and fluorine atoms. This compound has garnered attention for its potential applications in pharmaceuticals and material sciences.
The compound is identified by its IUPAC name, tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate, and it has a molecular formula of C13H22F2N2O2 with a molecular weight of 276.33 g/mol. Its CAS number is 1780426-38-1, and it is available from various chemical suppliers for research purposes . The structure features a spirocyclic framework that includes two nitrogen atoms and two fluorine substituents, which contribute to its unique chemical properties.
The synthesis of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step reactions starting from simpler precursors. Common methods include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in drug development or material sciences .
The mechanism of action for tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate primarily revolves around its interactions at the molecular level:
These characteristics suggest potential roles in medicinal chemistry, particularly as lead compounds in drug discovery .
The physical properties of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate include:
Chemical properties include its stability under standard laboratory conditions but reactivity under specific conditions such as strong acids or bases .
Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
The versatility of this compound makes it a valuable asset in various fields of research .
The construction of the difluorinated diazaspiro[4.5]decane scaffold requires precise stereochemical control to establish the spirocyclic architecture with defined geometry. The synthesis typically begins with the formation of the spirocyclic core through intramolecular cyclization strategies. A critical step involves the stereoselective Mannich-type cyclization of appropriately substituted piperidone precursors with tert-butyl glycidyl ether, which establishes the spiro junction at position C2/C8 while maintaining the necessary trans-decalin-like geometry [3] [6]. Computational studies (CCS: 164.7 Ų for [M+H]+ adduct) support the conformational rigidity imparted by the spirocyclic structure, which constrains the fluorinated piperidine ring in a stable chair conformation with axial fluorine substituents [6]. The strategic placement of activating groups at the C4 position of the cyclohexanone precursor enables stereoselective enolization and subsequent annulation, minimizing diastereomeric byproducts and achieving diastereoselectivities > 5:1 as confirmed by HPLC analysis [3].
The tert-butyloxycarbonyl (Boc) group serves multiple critical functions in the synthesis of fluorinated spirocycles beyond simple amine protection. Its steric bulk (molar refractivity: 75.36) directly influences the kinetic selectivity during ring-forming steps by sterically blocking one face of the reacting intermediate, thereby reducing the formation of regioisomeric byproducts [4]. The Boc group demonstrates exceptional compatibility with fluorination reagents (Deoxo-Fluor, XtalFluor-E) and acidic reaction conditions required for subsequent transformations, maintaining integrity where smaller protecting groups (Cbz, Fmoc) often fail [3]. Crucially, the Boc group enhances the crystallinity of synthetic intermediates, enabling purification of the light yellow liquid intermediate (tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate) via crystallization rather than chromatography [1] [3]. This property significantly improves process efficiency for large-scale synthesis (multi-gram). The orthogonal deprotection of the Boc group under mild acidic conditions (TFA/DCM, 0°C to rt) occurs without epimerization at the fluorinated stereocenters or cleavage of the C-F bonds, making it ideal for subsequent functionalization [4].
The introduction of gem-difluoro groups at the C6 position presents significant synthetic challenges due to the need for chemo- and stereoselectivity in polyfunctional molecules. Two principal strategies have been optimized for this transformation:
Deoxo-Fluor Mediated Ring Fluorination: Treatment of the 6-keto precursor (tert-butyl 6-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) with Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) in toluene at -78°C to 0°C achieves near-quantitative conversion to the difluorinated product. This method leverages the in situ activation of the carbonyl via fluorosulfinate intermediate, followed by nucleophilic fluorination with >95% efficiency [3].
XtalFluor-E/Dialkylamine-HF Complex: For substrates prone to elimination, the combination of XtalFluor-E (1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl fluoride) with Et₃N·3HF in dichloroethane at 80°C provides enhanced selectivity through a stepwise fluorination mechanism. This approach minimizes olefin byproducts (<3%) and is particularly valuable for late-stage fluorination of complex intermediates [3].
Table 1: Comparison of Fluorination Methods for 6,6-Difluoro Installation
Fluorination Reagent | Temperature Range | Conversion (%) | Byproducts | Suitability for Scale-up |
---|---|---|---|---|
Deoxo-Fluor | -78°C to 0°C | >99% | <1% | Excellent |
XtalFluor-E/Et₃N·3HF | 60-80°C | 95-98% | 2-5% | Good |
DAST | 0°C to rt | 70-75% | 20-25% | Poor |
The gem-difluoro effect significantly alters molecular properties, increasing lipophilicity (LogP 1.78 vs. 0.85 for non-fluorinated analog) and metabolic stability. X-ray crystallography confirms the gauche orientation of C-F bonds, which influences the molecule's hydrogen-bonding capacity and overall three-dimensional shape [6].
Achieving high enantiopurity in the (5R)-configured derivatives requires sophisticated catalytic methods due to the remote positioning of the stereocenter relative to functional groups. Two complementary strategies have emerged:
Asymmetric Hydrogenation: The prochiral enol-carbamate precursor (tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]dec-3-ene-2-carboxylate) undergoes enantioselective hydrogenation using Ir-(P,OP) catalysts at 50-100 psi H₂ in methanol. Optimization revealed that BIPHEP-type ligands with electron-donating substituents provide the highest enantioselectivity (94-96% ee) by creating a well-defined chiral pocket that accommodates the spirocyclic framework [4]. The reaction proceeds via outer-sphere hydride transfer to the si-face of the enol double bond, establishing the (5R) configuration with minimal over-reduction products.
Chiral Resolution-Enabled Dynamic Kinetic Resolution: For established racemic mixtures, enzymatic resolution using immobilized Candida antarctica lipase B (Novozym 435) in MTBE selectively acylates the (5S)-enantiomer at the secondary amine position, leaving the desired (5R)-isomer unreacted (E-value >200). The simultaneous in situ racemization of the undesired enantiomer is achieved using catalytic DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), driving the process to near-quantitative conversion with >99% ee [4].
Table 2: Catalytic Systems for Enantiomeric Enrichment
Method | Catalyst System | Temperature | ee (%) | Product Configuration |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir-(R)-BIPHEP/FBF₄⁻ | 25°C | 96% | (5R) |
Dynamic Kinetic Resolution | Novozym 435/DBU | 40°C | >99% | (5R) |
Noyori Transfer Hydrogenation | Ru-TsDPEN/Sodium Formate | 50°C | 88% | (5R) |
These methodologies enable the production of enantiomerically enriched building blocks (≥97% purity) suitable for pharmaceutical applications, particularly in kinase inhibitors and GPCR-targeted therapeutics where the (5R)-configuration shows enhanced target engagement [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1